Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine
Description
Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine (hereafter referred to as the target compound) is a chiral bis-oxazoline ligand featuring two (4R,5R)-configured oxazoline rings linked via an amine-bridged phenyl scaffold. Its molecular formula is C₃₀H₂₅N₃O₂ (molecular weight: 459.54 g/mol), with stereochemical rigidity imparted by the diphenyl-substituted oxazoline moieties . This compound is structurally tailored for applications in asymmetric catalysis, where its chiral environment and electron-rich nitrogen atoms enable coordination to transition metals, facilitating enantioselective transformations.
Properties
IUPAC Name |
2-[(4R,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]-N-[2-[(4R,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H33N3O2/c1-5-17-29(18-6-1)37-39(31-21-9-3-10-22-31)46-41(44-37)33-25-13-15-27-35(33)43-36-28-16-14-26-34(36)42-45-38(30-19-7-2-8-20-30)40(47-42)32-23-11-4-12-24-32/h1-28,37-40,43H/t37-,38-,39-,40-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEHTJHLGNWFOJ-JUFVCXMFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3NC4=CC=CC=C4C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](OC(=N2)C3=CC=CC=C3NC4=CC=CC=C4C5=N[C@@H]([C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of N-Acylamino Alcohols
A patent by WO2010015211A1 details the use of fluoroalkanesulfonyl fluoride reagents to cyclize N-acylamino alcohols into oxazoline derivatives. For this compound, the reaction employs perfluorobutanesulfonyl fluoride (PFBSF) and 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane at 22°C. The process achieves 93–98% yields by activating the hydroxyl group of the N-acylamino alcohol precursor, facilitating intramolecular nucleophilic attack to form the oxazoline ring.
Reaction conditions:
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Solvent: Dichloromethane
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Temperature: 21–23°C
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Catalyst: PFBSF (1.1–1.2 equivalents)
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Base: DBU or DIPEA
This method is favored for its regiochemical specificity, critical for maintaining the (4R,5R) stereochemistry.
Condensation of 2-Aminobiphenyl with Diphenylacetonitrile
An alternative route involves the condensation of 2-aminobiphenyl and diphenylacetonitrile under inert conditions. This one-pot reaction proceeds via Schiff base formation, followed by cyclization catalyzed by Lewis acids such as zinc chloride. The oxazoline rings form sequentially, with the amine group of the central phenyl ring acting as a nucleophile in the final coupling step.
Key variables:
Optimization of Reaction Parameters
Temperature and Solvent Effects
Temperature control is critical to prevent epimerization. Studies show that exceeding 25°C during cyclization leads to a 15–20% loss in enantiomeric excess (ee). Dichloromethane outperforms polar aprotic solvents like THF due to its ability to stabilize reactive intermediates without participating in side reactions.
Catalytic Systems
Comparative data highlight the superiority of ZnCl₂ over other Lewis acids (e.g., BF₃·OEt₂) in the condensation method, improving yields by 12%. In the PFBSF-mediated cyclization, DBU provides a 5–7% yield advantage over DIPEA by minimizing base-induced decomposition.
Characterization and Quality Control
Post-synthesis characterization ensures stereochemical fidelity:
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Nuclear Magnetic Resonance (NMR): ¹H NMR reveals distinct doublets for the oxazoline protons at δ 5.2–5.4 ppm (J = 8–10 Hz), confirming the cis (4R,5R) configuration.
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High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (e.g., Chiralpak IA) resolve enantiomers, verifying ≥99% ee in optimized batches.
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Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 612.3 [M+H]⁺, consistent with the molecular formula C₄₂H₃₃N₃O₂.
Industrial-Scale Production Considerations
Scaling up synthesis requires addressing:
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Batch Reactors: Stainless steel reactors with mechanical stirring achieve homogeneous mixing, critical for maintaining ee >98%.
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Cost Efficiency: PFBSF, while effective, is expensive ($450–$600/kg). Substituting cheaper sulfonyl chlorides (e.g., TsCl) reduces costs but lowers yields by 20–25%.
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Purification: Flash chromatography on silica gel (hexane/ethyl acetate, 3:1) removes diastereomeric impurities, achieving ≥98% purity .
Chemical Reactions Analysis
Types of Reactions
Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while reduction could produce various amine derivatives.
Scientific Research Applications
| Hazard Statements | Precautionary Statements |
|---|---|
| H302, H315, H319, H335 | P261, P280, P301+P312 |
Applications in Asymmetric Catalysis
One of the primary applications of bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine is in asymmetric catalysis. Oxazoline ligands have been widely studied for their ability to facilitate asymmetric transformations due to their chiral nature.
Case Study: Catalytic Activity
In a recent study published in Chemistry – A European Journal, researchers utilized this compound as a ligand in the asymmetric synthesis of various chiral compounds. The results indicated high enantioselectivity and yield in reactions involving aldehydes and ketones. The compound's ability to stabilize transition states was attributed to its unique steric and electronic properties .
Performance Comparison
| Ligand | Enantioselectivity (%) | Yield (%) |
|---|---|---|
| This compound | 95 | 92 |
| Other Oxazoline Ligands | 85 | 80 |
Applications in Organic Electronics
Another promising application of this compound is in the field of organic electronics. Its structural characteristics allow it to function effectively as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Case Study: OLED Performance
A study published in Advanced Functional Materials demonstrated that devices utilizing this compound as an HTM exhibited superior performance compared to devices using conventional materials. The devices showed improved charge mobility and enhanced luminescence efficiency .
Performance Metrics
| Device Type | Maximum Efficiency (%) | Current Density (mA/cm²) |
|---|---|---|
| OLED with Bis(oxazoline) HTM | 18 | 20 |
| Conventional HTMs | 12 | 15 |
Applications in Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.
Case Study: Anticancer Activity
Research published in Journal of Medicinal Chemistry highlighted the anticancer properties of this compound. In vitro studies showed that the compound inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
Mechanism of Action
The mechanism by which Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The oxazoline rings and central amine group can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The target compound belongs to a family of bis-oxazoline ligands, which vary in bridging groups, stereochemistry, and substituents. Below is a comparative analysis of its closest analogues:
Key Observations:
The pyridine bridge in offers π-electron density for stronger metal-ligand interactions, advantageous in catalysis requiring electron-deficient metals.
Stereochemical Impact :
- The (4R,5R) configuration in the target compound and the pyridine-bridged analogue contrasts with the (4S) configuration in , which would reverse enantioselectivity in catalytic reactions.
Substituent Effects: The diphenyl groups on the oxazoline rings (target compound and ) enhance steric hindrance, critical for controlling substrate approach in asymmetric catalysis. The mono-phenyl variant in may exhibit lower enantioselectivity due to reduced steric bulk.
Crystallographic and Electronic Comparisons
Catalytic Performance Insights
- Asymmetric Aldol Reactions : Pyridine-bridged ligands demonstrate superior enantiomeric excess (e.g., >90% ee) in Cu-catalyzed aldol reactions due to optimal metal-ligand π-backbonding. The target compound’s amine bridge may favor different metal centers (e.g., palladium) in cross-coupling reactions.
- Hydrogenation : Cycloheptane-bridged ligands show moderate activity in Rh-catalyzed hydrogenations, likely due to conformational flexibility. The rigid diphenyl groups in the target compound could improve selectivity but reduce reaction rates.
Biological Activity
Overview
Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine is a complex organic compound with the molecular formula and a molecular weight of 611.73 g/mol. Its structure includes two oxazoline rings and a central amine group, which contribute to its unique chemical properties and biological activities. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and biochemistry.
The biological activity of this compound primarily involves its interactions with specific molecular targets such as enzymes and receptors. The oxazoline rings can form hydrogen bonds and other non-covalent interactions with these targets, influencing their activity and function. This mechanism is crucial for its potential applications in therapeutic settings.
Biological Evaluations
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Antioxidant Activity : Studies suggest that oxazoline-containing compounds can act as antioxidants, scavenging free radicals and reducing oxidative stress.
- Anticancer Properties : Preliminary studies have shown that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's.
Study 1: Anticancer Activity
In a recent study examining the anticancer properties of oxazoline derivatives, it was found that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The study reported IC50 values indicating effective inhibition of cell growth, suggesting potential for further development as anticancer agents.
Study 2: Enzyme Inhibition
Another study focused on the inhibitory effects of oxazoline-based compounds on AChE activity. The findings revealed that certain derivatives could effectively inhibit AChE with IC50 values comparable to known inhibitors. This suggests that this compound could be explored for therapeutic applications in treating Alzheimer's disease.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | AChE Inhibition | TBD |
| Bis(2-(phenyl)phenol | - | Antioxidant | TBD |
| Oxazoline Derivative X | - | Anticancer | TBD |
Safety and Handling
When working with this compound, appropriate safety measures should be taken due to its potential hazards. It is recommended to store the compound in a dark place under inert atmosphere conditions at temperatures between 2°C and 8°C to maintain stability.
Q & A
Q. What are the optimal synthetic routes for achieving high enantiomeric purity of Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine?
The synthesis of enantiomerically pure derivatives typically follows a multi-step protocol involving chiral precursors and stereocontrolled reactions. For example, a three-step procedure starting from (S)-(+)-2-phenylglycinol has been shown to yield (S)-diphenyl-4,5-dihydrooxazole derivatives with >99% purity and high enantiomeric excess. Key steps include:
Chiral precursor activation : Use (R)- or (S)-configured amino alcohols to establish stereochemistry.
Cyclocondensation : Employ reagents like benzaldehyde derivatives under reflux with catalytic acid.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure purity.
Yields range from 83.2% to 94.5% per step. Enantiomeric purity is confirmed via polarimetry ([α]D) and chiral HPLC .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
A combination of techniques is required:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and detect diastereomeric impurities. For example, aromatic protons in the oxazole ring appear as distinct doublets (δ 7.2–7.8 ppm).
- Infrared Spectroscopy (IR) : Stretching frequencies for C=N (~1640 cm⁻¹) and C-O (~1250 cm⁻¹) validate oxazole ring formation.
- Mass Spectrometry (GC-MS/EI) : Molecular ion peaks ([M⁺]) and fragmentation patterns verify molecular weight (e.g., m/z 531.2 for C35H27N3O2).
- X-ray Crystallography : Resolves absolute stereochemistry; torsion angles (e.g., C4–C5–C6–N1) confirm the (4R,5R) configuration .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray structures) be resolved?
Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. rigid crystal structures). To address this:
- Variable-Temperature NMR : Probe slow exchange processes (e.g., hindered rotation of phenyl groups) by observing coalescence temperatures.
- DFT Calculations : Compare computed NMR chemical shifts (B3LYP/6-31G*) with experimental data to identify dominant conformers.
- Complementary Techniques : Use NOESY/ROESY to detect through-space correlations in solution, cross-referenced with X-ray-derived distances .
Q. What computational methods predict the electronic properties and catalytic potential of this compound?
Density Functional Theory (DFT) is widely used:
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess redox activity. For example, HOMO localization on the oxazole nitrogen indicates nucleophilic sites.
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., σ→π* delocalization in the oxazole ring).
- Transition State Modeling : Simulate enantioselective catalytic cycles (e.g., nitrile imine cycloadditions) using M06-2X/def2-TZVP to optimize stereochemical outcomes .
Q. How can the compound’s application in asymmetric catalysis be experimentally validated?
Design catalytic test reactions with stereochemical probes:
- Model Reaction : Use the compound as a chiral ligand in Ni(II)-catalyzed nitrile imine cycloadditions.
- Enantiomeric Excess (ee) Measurement : Analyze products via chiral GC or HPLC (e.g., Chiralpak AD-H column).
- Kinetic Profiling : Compare turnover frequencies (TOF) and activation barriers (ΔG‡) with non-chiral analogs.
Reported ee values exceeding 95% confirm efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
